molecular formula C10H13FN2O B1450426 3-Amino-5-fluoro-N-(propan-2-yl)benzamide CAS No. 1501431-28-2

3-Amino-5-fluoro-N-(propan-2-yl)benzamide

Cat. No. B1450426
CAS RN: 1501431-28-2
M. Wt: 196.22 g/mol
InChI Key: LOPOITIWBWQOES-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “3-Amino-5-fluoro-N-(propan-2-yl)benzamide” were not found, a related compound was synthesized using a multiple synthesis route . The synthesis of similar compounds often involves amination reactions .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Catalyst- and Solvent-Free Synthesis : A study outlined an efficient approach for the regioselective synthesis of related heterocyclic amides using microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions, highlighting advancements in synthetic chemistry and potential applications in designing related compounds (Moreno-Fuquen et al., 2019).

  • Fluorine Substituted 1,2,4-Triazinones : Research on fluorine substituted 1,2,4-triazinones, which bear structural resemblance to the compound of interest, showed potential as anti-HIV-1 and CDK2 inhibitors, emphasizing the significance of fluorine substitution in medicinal chemistry (Makki et al., 2014).

  • Thermally Stable Poly(ether-amide)s : Another study introduced AB-type monomers for the synthesis of thermally stable poly(ether-amide)s, illustrating the compound's potential utility in the development of advanced materials with excellent thermal stability and solubility (Thiruvasagam, 2014).

Advanced Materials and Antimicrobial Properties

  • Antimicrobial Analog Synthesis : A study focused on synthesizing new fluorobenzamides containing thiazole and thiazolidine, showing promising antimicrobial properties, which suggests the scope of related compounds in developing new antimicrobials (Desai et al., 2013).

  • Fluorescent Crosslinked Aromatic Polyamides : Research into new fluorescent crosslinked aromatic polyamides containing structural elements similar to the compound indicated potential applications in heat-sensitive devices due to their unique fluorescence properties (Sánchez et al., 2015).

Pharmacological and Biological Studies

  • Anticancer Agents : Novel N-alkyl-4-(6-fluoro-1H-indol-3-yl)benzamide derivatives, by extension, suggest the relevance of structurally similar compounds in oncology, with specific derivatives showing potent activity against cancer cell lines, highlighting the importance of structural modification for enhancing biological activity (Vallri et al., 2020).

Mechanism of Action

Target of Action

Similar compounds have been designed and evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .

Mode of Action

Molecular docking studies of similar compounds reveal significant hydrogen bonding and pi-pi interactions with their targets . These interactions could potentially explain the mechanism of action of 3-Amino-5-fluoro-N-(propan-2-yl)benzamide.

Biochemical Pathways

Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may affect the biochemical pathways associated with this bacterium.

Result of Action

Similar compounds have been shown to exhibit significant anti-tubercular activity , suggesting that 3-Amino-5-fluoro-N-(propan-2-yl)benzamide may have similar effects.

Action Environment

The stability and efficacy of similar compounds under various conditions have been tailored for specific applications , suggesting that environmental factors could potentially influence the action of 3-Amino-5-fluoro-N-(propan-2-yl)benzamide.

properties

IUPAC Name

3-amino-5-fluoro-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c1-6(2)13-10(14)7-3-8(11)5-9(12)4-7/h3-6H,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPOITIWBWQOES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-fluoro-N-(propan-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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